1-Boc-pyrrolidine-3-carboxylic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMRQBJUFWFQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59378-75-5 | |

| Record name | 1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Boc-pyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Boc-pyrrolidine-3-carboxylic acid, a key building block in modern organic synthesis and medicinal chemistry. This document outlines its structural features, physicochemical parameters, and reactivity, supported by detailed experimental protocols and graphical representations to facilitate its application in research and development.

Chemical Structure and Identification

This compound, systematically named 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, is a derivative of the non-proteinogenic amino acid pyrrolidine-3-carboxylic acid. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity in peptide synthesis and other organic transformations.[1]

| Identifier | Value |

| IUPAC Name | 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid |

| CAS Number | 59378-75-5 |

| Molecular Formula | C₁₀H₁₇NO₄ |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)C(=O)O |

| InChI | InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source(s) |

| Molecular Weight | 215.25 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 133-138 °C | [2] |

| Boiling Point (Predicted) | 337.2 ± 35.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.201 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.47 ± 0.20 | [2] |

| Solubility | Soluble in chloroform. Slightly soluble in water. | [2] |

| Storage Temperature | 2-8 °C |

Reactivity and Stability

This compound exhibits reactivity characteristic of its two primary functional groups: the carboxylic acid and the Boc-protected amine.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo standard reactions such as esterification, amide bond formation (coupling reactions), and reduction. Its acidity, with a predicted pKa of around 4.47, is typical for a carboxylic acid.[2]

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the free amine for further functionalization.

The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Experimental Protocols

A common synthetic route involves the protection of the pyrrolidine-3-carboxylic acid nitrogen atom with a Boc group. The following is a representative experimental protocol.[2]

Materials:

-

Pyrrolidine-3-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Water

-

2 M Glacial Acetic Acid

-

Dichloromethane

Procedure:

-

Dissolve pyrrolidine-3-carboxylic acid in a mixture of methanol and water.

-

Add triethylamine to the solution to act as a base.

-

Slowly add a solution of di-tert-butyl dicarbonate in methanol to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to approximately 4 with 2 M glacial acetic acid.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Finely powder a small amount of dry this compound.

-

Pack a small amount of the powdered sample into the bottom of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[3]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.[3]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of melting).

-

The recorded temperature range is the melting point of the sample. A pure compound will have a sharp melting range of 1-2 °C.

This protocol outlines a qualitative method for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

Test tubes

-

A selection of solvents (e.g., water, chloroform, ethanol, hexane, 5% aq. NaOH, 5% aq. HCl)

Procedure:

-

Place approximately 20-30 mg of this compound into a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the test tube for 30-60 seconds.[4]

-

Observe the mixture. If the solid completely disappears, it is considered soluble. If some or all of the solid remains, it is partially soluble or insoluble.

-

For acidic or basic solutions, observe for any reaction (e.g., effervescence) in addition to dissolution.[5]

Potentiometric titration is a standard and accurate method for determining the pKa of an acidic compound.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Reagents:

-

A known concentration of this compound solution in water or a suitable co-solvent.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH).

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[6]

-

Continue the titration until the pH has risen significantly and begins to plateau in the basic region.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point (the steepest part of the curve) has been added.[7]

Structural and Functional Relationships

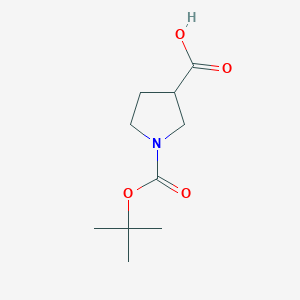

The structure of this compound dictates its utility in chemical synthesis. The diagram below illustrates the key functional groups and their roles.

References

- 1. bellevuecollege.edu [bellevuecollege.edu]

- 2. This compound | 59378-75-5 [chemicalbook.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. chem.ws [chem.ws]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

1-Boc-pyrrolidine-3-carboxylic acid structure and stereochemistry

An In-depth Technical Guide to 1-Boc-pyrrolidine-3-carboxylic acid: Structure, Stereochemistry, and Applications

Introduction

This compound is a protected amino acid derivative that serves as a crucial chiral building block in medicinal chemistry and organic synthesis.[1][2] As a derivative of pyrrolidine-3-carboxylic acid (also known as β-proline), its structure incorporates a five-membered pyrrolidine ring, which is a privileged scaffold found in numerous natural products and synthetic drugs.[2][3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and handling, allowing for controlled reactions in multi-step syntheses.[2]

This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in modern drug discovery for researchers, scientists, and drug development professionals.

Structure and Stereochemistry

The molecular structure of this compound consists of a saturated five-membered nitrogen-containing heterocycle (the pyrrolidine ring). A carboxylic acid (-COOH) functional group is attached at the C-3 position, and a tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom (N-1).[4]

The carbon atom at the 3-position is a chiral center, which means the molecule can exist as two non-superimposable mirror images, or enantiomers:

-

(S)-1-Boc-pyrrolidine-3-carboxylic acid

-

(R)-1-Boc-pyrrolidine-3-carboxylic acid

The absolute configuration, (R) or (S), at this stereocenter is critical as the enantiomers often exhibit distinct pharmacological and biological activities.[5][6] This makes enantioselective synthesis and chiral separation paramount for its use in pharmaceutical development.[6][7] The SMILES string for the (S)-enantiomer is CC(C)(C)OC(=O)N1CC--INVALID-LINK--C(=O)O, while the (R)-enantiomer is represented by CC(C)(C)OC(=O)N1CC--INVALID-LINK--C(O)=O.[5]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound vary between its racemic form and its pure enantiomers. This data is essential for experimental design, including reaction setup, purification, and characterization.

Physicochemical Properties

The following tables summarize key quantitative data for the racemic mixture and the individual (R) and (S) enantiomers.

Table 1: Physicochemical Properties of Racemic this compound

| Property | Value | Reference |

| CAS Number | 59378-75-5 | [8] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | White to light yellow powder | [1] |

| Melting Point | 133-138 °C | [1] |

| Boiling Point (Predicted) | 337.2 ± 35.0 °C | [1] |

| Density (Predicted) | 1.201 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.47 ± 0.20 | [1][9] |

| Solubility | Soluble in Chloroform, slightly soluble in water. | [1][10] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Enantiomer-Specific Properties

| Property | (S)-Enantiomer | (R)-Enantiomer |

| CAS Number | 140148-70-5[5] | 72925-16-7 |

| Melting Point | 140-145 °C | 138-143 °C |

| Optical Activity | [α]/D +15.0°, c = 0.5% in chloroform | [α]/D -15.0, c = 0.5% in chloroform |

Spectroscopic Data

While detailed spectral data is best obtained from direct analysis, typical characterization includes ¹H NMR spectroscopy. The InChI identifier for the racemic compound is InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13).[11]

Synthesis and Experimental Protocols

The preparation of this compound is a fundamental procedure for its use in further synthetic applications.

Synthesis via Boc Protection

The most common synthetic route involves the protection of the secondary amine of pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).[1]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid [10]

-

Suspend (S)-pyrrolidine-3-carboxylic acid (1.32 mmol) and di-tert-butyl dicarbonate (Boc₂O, 1.58 mmol) in a mixture of deionized water (1 mL) and acetone (3 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Add solid sodium carbonate (Na₂CO₃, 0.660 mmol) to the cooled mixture.

-

Stir the reaction mixture for 3 hours at 0°C to room temperature.

-

After the reaction is complete, remove the acetone under reduced pressure (rotary evaporation).

-

Add a 20% (w/v) aqueous solution of citric acid dropwise to the remaining aqueous mixture until the pH reaches 4.

-

Dilute the mixture with deionized water (15 mL) and ethyl acetate (EtOAc, 15 mL).

-

Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 10 mL).

-

Combine all organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the final product as a white solid.

Chiral Separation

For applications requiring enantiomerically pure starting material, the racemic mixture must be separated. Diastereomeric salt crystallization is a classical and scalable method for this purpose.[6]

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Experimental Protocol: Diastereomeric Salt Crystallization [6]

-

Dissolve racemic this compound in a suitable solvent such as ethanol.

-

Add an equimolar amount of a chiral resolving agent (e.g., a chiral amine or a chiral acid like (R)-(-)-mandelic acid).

-

Heat the mixture gently to ensure complete dissolution of both components.

-

Allow the solution to cool slowly to room temperature, and then potentially cool further in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

-

Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

-

To recover the enantiomerically enriched carboxylic acid, treat the collected salt with a base (e.g., NaOH solution) to neutralize the resolving agent.

-

Extract the chiral resolving agent and then acidify the aqueous layer to precipitate the pure enantiomer of this compound.

Applications in Drug Development

The pyrrolidine scaffold is a key structural feature in many biologically active compounds.[2][12] this compound, particularly its chiral forms, serves as a versatile starting material for constructing these complex molecules.

Key Applications:

-

Chiral Pool Synthesis: Its inherent chirality allows it to be used as a starting material to access optically pure compounds without requiring complex asymmetric synthesis steps.[2]

-

Enzyme Inhibitors: It is a building block for various enzyme inhibitors. A prominent example is its use in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are oral hypoglycemic agents for treating type 2 diabetes.[2]

-

Receptor Agonists: Derivatives have been reported as receptor agonists, highlighting the scaffold's utility in modulating biological pathways.[3]

-

CNS Agents: The pyrrolidine ring is a common feature in drugs targeting the central nervous system.[7]

Example Signaling Pathway: DPP-4 Inhibition

DPP-4 inhibitors prevent the degradation of incretin hormones like GLP-1, which in turn enhances glucose-dependent insulin secretion. Molecules synthesized from this compound can serve as the core of these inhibitors.[2]

Caption: Simplified signaling pathway of DPP-4 inhibition.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE) should be used.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Eye Damage/Irritation | H318 | Causes serious eye damage.[5] |

| Skin Corrosion/Irritation | R38 | Irritating to skin.[1][9] |

| Respiratory Irritation | R37 | Irritating to respiratory system.[1][9] |

| Aquatic Hazard (Acute) | H400 / R50 | Very toxic to aquatic life.[5] |

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.

-

Environmental: Avoid release to the environment. Dispose of as hazardous waste.

-

First Aid (Eyes): In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][9]

References

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 59378-75-5 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. chembk.com [chembk.com]

- 11. This compound(59378-75-5) 1H NMR [m.chemicalbook.com]

- 12. enamine.net [enamine.net]

An In-depth Technical Guide to the Synthesis of 1-Boc-pyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Boc-pyrrolidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The document details methodologies for both racemic and enantioselective syntheses, presents quantitative data in structured tables for easy comparison, and includes detailed experimental protocols for key reactions.

Introduction

This compound, also known as 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, is a chiral heterocyclic compound widely utilized in the synthesis of a variety of biologically active molecules. Its rigid pyrrolidine scaffold and orthogonal protecting groups—a Boc-protected amine and a carboxylic acid—make it an ideal starting material for the construction of complex molecular architectures with diverse therapeutic applications. This guide will explore the most prevalent and efficient methods for its preparation, offering insights into the selection of appropriate synthetic strategies based on desired stereochemistry, scalability, and cost-effectiveness.

Racemic Synthesis Pathways

Racemic this compound can be efficiently prepared from readily available and inexpensive starting materials. The most common and economically viable route starts from itaconic acid.

Synthesis from Itaconic Acid

This pathway involves a multi-step sequence starting with the Michael addition of an amine to itaconic acid, followed by cyclization to a pyrrolidone intermediate, reduction of the lactam, and subsequent N-protection. Benzylamine is a common choice for the initial amine addition due to its ease of removal in a later step.

The overall transformation can be visualized as follows:

Step 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

A procedure analogous to the synthesis of similar substituted pyrrolidones is employed.[1][2]

-

To a solution of itaconic acid (1.0 eq) in water, benzylamine (1.0 eq) is added.

-

The reaction mixture is heated to reflux for 4-12 hours.

-

After cooling, the formed precipitate is filtered, washed with water, and dried to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Reduction of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

The lactam functionality is reduced to the corresponding amine.

-

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) is suspended in a dry aprotic solvent such as THF.

-

A reducing agent, for example, Lithium Aluminum Hydride (LiAlH₄) (excess), is carefully added portion-wise at 0 °C.

-

The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the sequential addition of water and aqueous sodium hydroxide.

-

The resulting solid is filtered off, and the filtrate is concentrated to give crude 1-benzylpyrrolidine-3-carboxylic acid.

Step 3: Debenzylation and Boc Protection

The benzyl group is removed, and the Boc protecting group is introduced.[3][4]

-

1-Benzylpyrrolidine-3-carboxylic acid (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

-

Palladium on carbon (10 mol%) is added, and the mixture is subjected to hydrogenation (H₂ balloon or Parr apparatus) until debenzylation is complete.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield pyrrolidine-3-carboxylic acid.

-

The crude pyrrolidine-3-carboxylic acid is dissolved in a mixture of dioxane and 1N sodium hydroxide.

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) dissolved in dioxane is added at room temperature, and the mixture is stirred for 1.5-3 hours.

-

The reaction mixture is worked up by extraction to afford this compound.

Enantioselective Synthesis Pathways

For applications where specific stereochemistry is required, enantioselective synthesis or resolution of a racemic mixture is necessary.

Hydrolysis of Enantiopure Ester Precursors

A common and high-yielding method to obtain enantiomerically pure this compound is through the hydrolysis of its corresponding methyl or ethyl ester. The enantiopure ester can be sourced commercially or prepared through various asymmetric syntheses.

Synthesis of (R)-1-Boc-pyrrolidine-3-carboxylic acid from (R)-Methyl 1-Boc-pyrrolidine-3-carboxylate [5][6]

-

Sodium hydroxide (2.0 eq) is dissolved in water.

-

This solution is added to a solution of (R)-Methyl 1-Boc-pyrrolidine-3-carboxylate (1.0 eq) in methanol.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

Upon completion, methanol is removed under reduced pressure.

-

The pH of the remaining aqueous solution is adjusted to 4 with 2 M glacial acetic acid.

-

The product is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield (R)-1-Boc-pyrrolidine-3-carboxylic acid.

Enzymatic Resolution

Enzymatic resolution offers an efficient method for separating enantiomers of N-substituted-β-proline derivatives. Lipases are commonly used to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Data Summary

The following tables summarize the quantitative data for the discussed synthetic pathways.

Table 1: Racemic Synthesis of this compound from Itaconic Acid

| Step | Product | Starting Materials | Key Reagents | Solvent | Typical Yield |

| 1 | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | Itaconic acid, Benzylamine | - | Water | Good to High |

| 2 | 1-Benzylpyrrolidine-3-carboxylic acid | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | LiAlH₄ | THF | Moderate to Good |

| 3 | This compound | 1-Benzylpyrrolidine-3-carboxylic acid | H₂, Pd/C; (Boc)₂O, NaOH | MeOH; Dioxane/H₂O | Good to High |

Table 2: Enantioselective Synthesis via Hydrolysis

| Starting Material | Product | Key Reagents | Solvent | Typical Yield | Enantiomeric Purity |

| (R)-Methyl 1-Boc-pyrrolidine-3-carboxylate | (R)-1-Boc-pyrrolidine-3-carboxylic acid | NaOH | MeOH/H₂O | 83%[5][6] | >98% |

| (S)-Methyl 1-Boc-pyrrolidine-3-carboxylate | (S)-1-Boc-pyrrolidine-3-carboxylic acid | NaOH | MeOH/H₂O | Typically >80% | >98% |

Conclusion

The synthesis of this compound can be achieved through several effective pathways. For racemic material, the route starting from itaconic acid is a cost-effective option, despite being a multi-step process. For enantiomerically pure products, the hydrolysis of a commercially available or pre-synthesized chiral ester is a straightforward and high-yielding method. Enzymatic resolution provides an alternative and elegant approach to obtaining chiral products from a racemic mixture. The choice of the optimal synthetic route will depend on factors such as the required stereochemistry, scale of the synthesis, and economic considerations. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. This compound | 59378-75-5 [chemicalbook.com]

Spectroscopic Analysis of 1-Boc-pyrrolidine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Boc-pyrrolidine-3-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The following sections present tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow diagram for the comprehensive spectroscopic analysis of this compound.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₇NO₄, with a molecular weight of 215.25 g/mol .[1][2] The spectroscopic data presented below are essential for the structural elucidation and purity assessment of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | broad singlet | 1H | -COOH |

| ~3.5-3.7 | multiplet | 2H | -NCH₂- |

| ~3.3-3.5 | multiplet | 2H | -NCH₂- |

| ~2.9-3.1 | multiplet | 1H | -CH(COOH)- |

| ~2.1-2.3 | multiplet | 2H | -CH₂- |

| 1.45 | singlet | 9H | -C(CH₃)₃ |

Note: Chemical shifts can vary depending on the solvent and concentration. The acidic proton of the carboxylic acid is often broad and may exchange with D₂O.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175-178 | -COOH |

| ~154 | -C=O (Boc) |

| ~80 | -C(CH₃)₃ |

| ~45-55 | -NCH₂- |

| ~40-45 | -CH(COOH)- |

| ~28-32 | -CH₂- |

| 28.5 | -C(CH₃)₃ |

Note: The exact chemical shifts for the pyrrolidine ring carbons can show some variability due to the presence of rotamers of the Boc-group.[4]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| 2975 | Medium-Strong | C-H stretch (Alkyl) |

| 1740-1690 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1680-1640 | Strong | C=O stretch (Carbamate, Boc) |

| 1400-1360 | Medium | C-H bend (t-butyl) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |

| 1160 | Strong | C-O stretch (Carbamate, Boc) |

| 950-910 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band that often overlaps with the C-H stretching vibrations.[5][6][7] The carbonyl stretching frequency is also a prominent feature.[8]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 216.1230 | [M+H]⁺ |

| 238.1049 | [M+Na]⁺ |

| 160.0706 | [M-C₄H₉+H]⁺ |

| 116.0706 | [M-Boc+H]⁺ |

Note: M represents the parent molecule. The fragmentation pattern is dependent on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to the sample.

-

Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (in Hz).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.[9]

-

A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[10]

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other adducted species (e.g., [M+Na]⁺).

-

Set the mass range to scan from m/z 50 to 500.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and observe characteristic daughter ions.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A logical workflow for the spectroscopic analysis.

References

- 1. Pyrrolidine-3-carboxylic acid, N-BOC protected [cymitquimica.com]

- 2. N-Boc-pyrrolidine-3-carboxylic acid 97 59378-75-5 [sigmaaldrich.com]

- 3. 182.160.97.198:8080 [182.160.97.198:8080]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. mzCloud – S N Boc 3 pyrrolidinol [mzcloud.org]

Physical properties: melting point, boiling point, solubility of 1-Boc-pyrrolidine-3-carboxylic acid

This technical guide provides an in-depth overview of the key physical properties of 1-Boc-pyrrolidine-3-carboxylic acid, a commonly used building block in organic synthesis, particularly in the development of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for its physical characteristics and the experimental procedures for their determination.

Core Physical Properties

The physical properties of this compound are crucial for its handling, reaction setup, and purification. Below is a summary of its key physical data.

| Physical Property | Value |

| Melting Point | 133-138 °C |

| Boiling Point | 337.2 ± 35.0 °C (Predicted) |

| Solubility | Soluble in Chloroform |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental methodologies for measuring the melting point, boiling point, and solubility of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Workflow for Melting Point Determination

Caption: Workflow for the determination of melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. As this compound is a solid at room temperature, its boiling point is typically predicted or measured under reduced pressure to prevent decomposition.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, which creates convection currents that ensure uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Workflow for Boiling Point Determination

Caption: Workflow for the determination of boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of this compound is an important parameter for its use in reactions and for its purification.

Methodology:

-

Solvent Selection: A range of common laboratory solvents should be tested, including water, ethanol, methanol, acetone, ethyl acetate, and dichloromethane.

-

Procedure: To a test tube containing a small, pre-weighed amount of this compound (e.g., 10 mg), the solvent is added dropwise with continuous agitation.

-

Observation: The substance is considered "soluble" if it completely dissolves to form a clear solution. The approximate solubility can be quantified by recording the volume of solvent required to dissolve the known mass of the solute. The terms "sparingly soluble" and "insoluble" are used for substances that show partial or no dissolution, respectively.

Logical Flow for Solubility Testing

Caption: Logical flow for qualitative solubility assessment.

Chiral Scaffolds in Focus: A Technical Guide to the (R) and (S) Enantiomers of 1-Boc-pyrrolidine-3-carboxylic Acid

For Immediate Release

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its therapeutic efficacy and safety. Chiral building blocks, therefore, serve as indispensable tools for the synthesis of enantiomerically pure active pharmaceutical ingredients. This technical guide provides an in-depth exploration of the (R) and (S) enantiomers of 1-Boc-pyrrolidine-3-carboxylic acid, two such pivotal chiral synthons. Addressed to researchers, scientists, and drug development professionals, this document details their synthesis, resolution, and application, underscoring their significance in constructing complex, biologically active molecules.

The pyrrolidine ring is a prevalent structural motif in a multitude of natural products and synthetic drugs.[1] The stereochemistry of substituents on this ring profoundly influences the pharmacological profile of the resultant compounds.[2] Consequently, access to enantiomerically pure building blocks like (R)- and (S)-1-Boc-pyrrolidine-3-carboxylic acid is paramount for the rational design of novel therapeutics.

Physicochemical Properties

A clear differentiation between the (R) and (S) enantiomers is fundamental for their appropriate application. The following table summarizes their key physicochemical properties.

| Property | (R)-1-Boc-pyrrolidine-3-carboxylic acid | (S)-1-Boc-pyrrolidine-3-carboxylic acid |

| CAS Number | 72925-16-7[3] | 140148-70-5[4] |

| Molecular Formula | C₁₀H₁₇NO₄[3] | C₁₀H₁₇NO₄[4] |

| Molecular Weight | 215.25 g/mol [3] | 215.25 g/mol [4] |

| Appearance | White to off-white solid/powder[5] | White powder[4] |

| Melting Point | 138-143 °C[3] | 140-145 °C[4] |

| Optical Activity | [α]/D -15.0° (c = 0.5% in chloroform)[3] | [α]/D +15.0° (c = 0.5% in chloroform)[4] |

| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate.[5] | Soluble in chloroform.[6] |

Synthesis and Chiral Resolution: Experimental Protocols

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

One notable method for the enantioselective synthesis of related pyrrolidine derivatives involves the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. This approach utilizes a chiral ligand, such as sparteine, to mediate the enantioselective deprotonation of N-Boc-pyrrolidine, leading to the formation of a broad range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios.[7] While this specific example focuses on 2-substituted pyrrolidines, similar principles of asymmetric catalysis can be applied to generate 3-substituted derivatives.

A general workflow for the synthesis of a chiral pyrrolidine derivative is outlined below:

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchwith.stevens.edu [researchwith.stevens.edu]

- 6. (S)-1-Boc-3-pyrrolidinecarboxylic acid 97 140148-70-5 [sigmaaldrich.com]

- 7. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

A Technical Guide to the Applications of 1-Boc-pyrrolidine-3-carboxylic Acid in Modern Drug Discovery and Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-pyrrolidine-3-carboxylic acid, a chiral cyclic amino acid derivative, has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its structurally rigid, stereochemically defined pyrrolidine scaffold provides an ideal foundation for the synthesis of complex and biologically active molecules. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid functional group at the 3-position allows for selective and orthogonal chemical modifications, making it a versatile starting material in the drug discovery pipeline.[1][2] The pyrrolidine ring is a "privileged scaffold," frequently found in natural products and FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[1][3][4] This guide provides an in-depth review of the applications of this compound, focusing on its role in the synthesis of enzyme inhibitors and receptor agonists, alongside detailed experimental protocols and key data.

Physicochemical Properties

A summary of the key physicochemical properties for both (R) and (S)-enantiomers of this compound is presented below.

| Property | (R)-1-Boc-pyrrolidine-3-carboxylic acid | (S)-1-Boc-pyrrolidine-3-carboxylic acid | Reference(s) |

| CAS Number | 72925-16-7 | 140148-70-5 | [5][6] |

| Molecular Formula | C₁₀H₁₇NO₄ | C₁₀H₁₇NO₄ | [7][8] |

| Molecular Weight | 215.25 g/mol | 215.25 g/mol | [7][8] |

| Appearance | Powder / White to off-white solid | Powder | [5][6][8] |

| Melting Point | 138-143 °C | 140-145 °C | [5][6] |

| Optical Activity | [α]/D -15.0, c = 0.5% in chloroform | [α]/D +15.0°, c = 0.5% in chloroform | [5][6] |

| Storage Temperature | 2-8°C | 2-8°C | [5][6] |

Core Applications in Drug Discovery

The unique conformational constraints of the pyrrolidine ring make this compound an excellent starting material for creating potent and selective modulators of various biological targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that deactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis.[2] Inhibiting DPP-4 prolongs the action of GLP-1, leading to enhanced glucose-dependent insulin secretion. The pyrrolidine scaffold is a key feature of many highly effective DPP-4 inhibitors.[2] For instance, the synthesis of Vildagliptin involves intermediates that can be derived from pyrrolidine-based structures.[2]

Below is a diagram illustrating the role of DPP-4 inhibitors in glucose metabolism.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists for PPARα and PPARγ.[3] These receptors are key regulators of glucose metabolism and dyslipidemia, making them important targets for type 2 diabetes treatment. SAR studies revealed that the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring is preferred for optimal activity.[3]

Factor XIa (FXIa) Inhibitors for Thrombosis

Inhibiting Factor XIa is a promising anticoagulant strategy with a potentially lower risk of bleeding compared to traditional therapies.[2] The constrained conformation of the pyrrolidine scaffold is well-suited for designing potent and selective FXIa inhibitors.

γ-Aminobutyric Acid (GABA) Uptake Inhibitors

The versatility of (R)-pyrrolidine-3-carboxylic acid as a chiral building block is also demonstrated in its application for the synthesis of γ-aminobutyric acid (GABA) uptake inhibitors, which have potential applications in neurological disorders.[1]

Summary of Biological Activities

The table below summarizes the biological activities of various derivatives synthesized using the pyrrolidine-3-carboxylic acid scaffold.

| Target | Compound Class | Key Derivative(s) | Biological Activity (EC₅₀/Kᵢ) | Therapeutic Area | Reference(s) |

| PPARα/γ | 4-benzylpyrrolidine-3-carboxylic acids | Compounds 25 and 26 | αEC₅₀ and γEC₅₀ in the low nanomolar range (5–90 nM) | Type 2 Diabetes | [3] |

| hGLYT1 | Pyrrolidine sulfonamides | Compound 23t | Kᵢ = 0.001 μM | Neurological Disorders | [3] |

| RORγt | Substituted Pyrrolidines | Compound 15 | EC₅₀ = 61 nM | Autoimmune Diseases | [3] |

Key Experimental Protocols & Synthetic Strategies

This compound serves as a versatile starting point for a variety of chemical transformations. Its functional groups can be manipulated to build complex molecular architectures.

General Synthesis of (R)-1-Boc-pyrrolidine-3-carboxylic acid

A common method involves the hydrolysis of the corresponding methyl ester.[9]

Protocol:

-

Dissolve methyl (R)-1-Boc-pyrrolidine-3-carboxylate (10.00 mmol) in methanol (30 mL).

-

Prepare a solution of sodium hydroxide (20.00 mmol) in water (15 mL) and add it to the methanol solution.

-

Stir the reaction mixture at room temperature for 3 hours, monitoring completion by TLC.

-

Remove the methanol by concentration under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 4 using 2 M glacial acetic acid.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Synthesis of Derivatives via Organocatalytic Michael Addition

This method allows for the concise, enantioselective synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives.[2][10][11]

Protocol:

-

Michael Addition: Perform an organocatalytic, enantioselective Michael addition between a 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane. This step establishes the key stereocenters.

-

Reductive Cyclization: The resulting adduct from the Michael addition undergoes a reductive cyclization to form the final substituted pyrrolidine-3-carboxylic acid derivative. This method is atom-economical and can produce highly enantiomerically enriched products.[10][11]

Synthesis of Derivatives via 1,3-Dipolar Cycloaddition

This classical method is used to prepare five-membered heterocycles like pyrrolidines. The reaction occurs between a 1,3-dipole (e.g., an azomethine ylide) and a dipolarophile (e.g., an olefin).[3][4] This approach is highly effective for creating densely substituted pyrrolidine structures.[3]

The following diagram illustrates a general workflow for the functionalization of this compound.

Conclusion

This compound is an indispensable chiral building block in modern medicinal chemistry. Its inherent stereochemistry and orthogonal functional groups provide a robust platform for the synthesis of a wide array of biologically active molecules, including potent enzyme inhibitors and receptor modulators.[1] The synthetic strategies outlined in this guide, from fundamental transformations to advanced catalytic methods, empower researchers to harness the full potential of this versatile scaffold in the quest for novel therapeutics. Its continued application in drug discovery programs underscores its significance and promises further innovations in the development of next-generation medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 [sigmaaldrich.com]

- 6. (S)-1-Boc-3-pyrrolidinecarboxylic acid 97 140148-70-5 [sigmaaldrich.com]

- 7. Buy this compound | 59378-75-5 [smolecule.com]

- 8. Pyrrolidine-3-carboxylic acid, N-BOC protected [cymitquimica.com]

- 9. This compound | 59378-75-5 [chemicalbook.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Application of 1-Boc-pyrrolidine-3-carboxylic Acid in Chiral Synthesis: A Technical Guide

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the pyrrolidine scaffold is a privileged structure, appearing in a multitude of FDA-approved drugs and biologically active natural products.[1][2][3] Its rigid, non-planar structure provides a three-dimensional framework that is crucial for specific molecular interactions with biological targets.[2] Within this class of compounds, 1-Boc-pyrrolidine-3-carboxylic acid stands out as a versatile and highly valuable chiral building block. Available as a racemic mixture or in its enantiomerically pure (R) and (S) forms, this compound offers chemists a strategic entry point for introducing stereochemistry and conformational constraint into complex molecules.[4][5]

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid at the C3 position allows for orthogonal chemical manipulations.[4] The Boc group ensures stability during many synthetic transformations and can be readily removed under acidic conditions, while the carboxylic acid serves as a handle for a wide range of coupling reactions.[6][7] This guide provides an in-depth technical overview of the synthesis, properties, and strategic applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Chiral Properties

The distinct properties of the racemic mixture and the individual enantiomers of this compound are fundamental to their application in stereoselective synthesis. The quantitative data for these compounds are summarized below.

| Property | Racemic | (S)-Enantiomer | (R)-Enantiomer | Reference(s) |

| CAS Number | 59378-75-5 | 140148-70-5 | 72925-16-7 | [8][9] |

| Molecular Formula | C₁₀H₁₇NO₄ | C₁₀H₁₇NO₄ | C₁₀H₁₇NO₄ | [9][10] |

| Molecular Weight | 215.25 g/mol | 215.25 g/mol | 215.25 g/mol | [9][10] |

| Appearance | White to off-white powder/crystal | Powder | Powder | [9][11] |

| Melting Point | 133-138 °C | 140-145 °C | 138-143 °C | [9][12] |

| Optical Rotation | Not Applicable | [α]/D +15.0° (c=0.5% in CHCl₃) | [α]/D -15.0° (c=0.5% in CHCl₃) | [9] |

| Solubility | Soluble in Chloroform | Soluble in Chloroform | Soluble in Chloroform | [10][13] |

| pKa | 4.47 ± 0.20 (Predicted) | 4.47 ± 0.20 (Predicted) | 4.47 ± 0.20 (Predicted) | [13] |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is a critical step for its use in asymmetric synthesis. This typically involves the synthesis of the racemic compound followed by chiral resolution.

General Synthesis Workflow

The most common route involves the N-protection of pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).[10][14] The resolution of the resulting racemic mixture can then be achieved through methods like diastereomeric salt crystallization or enzymatic kinetic resolution.[15]

Caption: General workflow for synthesis and chiral resolution.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is adapted from established procedures for Boc protection of amino acids.[10][14]

-

Dissolution: Dissolve pyrrolidine-3-carboxylic acid (1 equivalent) in a suitable solvent such as methanol (MeOH).

-

Base Addition: Add triethylamine (Et₃N) (1.1 equivalents) to the solution and stir.

-

Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in water and adjust the pH to ~3-4 with a mild acid (e.g., 1M HCl or glacial acetic acid). Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).[8]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by crystallization or column chromatography if necessary.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol describes a general procedure for resolving racemic carboxylic acids.[15]

-

Dissolution: Dissolve the racemic this compound (1 equivalent) in a suitable solvent (e.g., ethanol or isopropanol) with heating.

-

Resolving Agent Addition: In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent, also with heating.

-

Salt Formation: Add the resolving agent solution to the racemic acid solution. Heat the combined mixture to ensure complete dissolution.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to promote crystallization. The less soluble diastereomeric salt will precipitate out.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., 1M NaOH) to deprotonate the carboxylic acid and liberate the chiral resolving agent. Extract the resolving agent with an organic solvent.

-

Final Product: Acidify the remaining aqueous layer to a pH of ~3-4 with 1M HCl to precipitate the enantiomerically enriched this compound. Collect the solid by filtration, wash with cold water, and dry.

-

Purity Analysis: Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).[15]

Core Applications in Chiral Synthesis

The enantiopure forms of this compound are instrumental in synthesizing a wide array of complex molecules, particularly in the pharmaceutical industry.

Synthesis of DPP-4 Inhibitors

A prominent application of (R)-pyrrolidine-3-carboxylic acid derivatives is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for treating type 2 diabetes.[4][5] The pyrrolidine scaffold is a key structural feature that fits into the active site of the DPP-4 enzyme.[5]

Caption: Mechanism of action of DPP-4 inhibitors in glucose control.[5]

Constrained Amino Acids and Peptide Mimetics

The rigid pyrrolidine ring makes its derivatives excellent candidates for use as conformationally constrained amino acid analogues in peptide synthesis.[16] Incorporating these structures into peptides can enforce specific secondary structures, such as turns or helices, which can enhance binding affinity to biological targets and improve metabolic stability compared to their flexible, natural counterparts.[17]

General Amide Coupling Reaction

One of the most frequent transformations of this compound is amide bond formation. This reaction is fundamental to building larger molecules, including peptide chains and various drug candidates.

Caption: Logical workflow for a standard amide coupling reaction.

Experimental Protocol: Amide Coupling using EDC/HOBt

This protocol outlines a standard procedure for forming an amide bond.

-

Reactant Preparation: Dissolve this compound (1 equivalent), 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents), and the desired amine (1.1 equivalents) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide product by flash column chromatography or crystallization.

Conclusion

This compound, in both its racemic and enantiopure forms, is a cornerstone chiral building block in modern organic synthesis. Its defined stereochemistry and orthogonal protecting groups provide a reliable and versatile platform for constructing complex, three-dimensional molecules. From its critical role in the development of metabolic disease therapies like DPP-4 inhibitors to its use in creating novel, conformationally constrained peptides, this compound empowers chemists to precisely control molecular architecture. The detailed protocols and data presented in this guide underscore its strategic importance and provide a practical framework for its effective application in research and drug development.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 59378-75-5 [chemicalbook.com]

- 9. (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. echemi.com [echemi.com]

- 12. N-Boc-ピロリジン-3-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound CAS#: 59378-75-5 [m.chemicalbook.com]

- 14. chembk.com [chembk.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

Key reactions involving 1-Boc-pyrrolidine-3-carboxylic acid

An In-depth Technical Guide to the Core Reactions of 1-Boc-pyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable chiral building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyrrolidine ring, a protected secondary amine (Boc group), and a carboxylic acid, provides a versatile scaffold for synthesizing a wide array of complex and biologically active molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the carboxylic acid moiety and can be readily removed under acidic conditions to enable further functionalization at the nitrogen atom.[3][4] This guide details the key reactions involving the carboxylic acid group, providing experimental protocols, quantitative data, and workflow visualizations to aid researchers in its application.

Amide Bond Formation (Amide Coupling)

The most prevalent reaction of this compound is its coupling with primary or secondary amines to form amide bonds. This reaction is fundamental in peptide synthesis and the creation of various pharmaceutical agents.[5][6] The process typically involves the activation of the carboxylic acid using coupling reagents to make it more susceptible to nucleophilic attack by the amine.[7][8]

General Workflow for Amide Coupling

The following diagram illustrates a typical workflow for an amide coupling reaction using a carbodiimide-based coupling reagent like EDC in the presence of an additive like HOBt.

Caption: General workflow for amide bond formation.

Experimental Protocol: Amide Coupling via EDC/HOBt

This protocol describes a general procedure for the coupling of an amine to this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[1]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Addition of Coupling Reagents: Add EDC (1.2-1.5 eq) and HOBt (1.0-1.2 eq) to the solution.[1][7]

-

Stirring: Stir the mixture at room temperature for approximately 30-60 minutes to allow for the formation of the active ester intermediate.[8]

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.5 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq).[6]

-

Reaction Monitoring: Stir the reaction at room temperature until completion, typically for 2 to 18 hours.[7] Monitor the progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, perform a standard aqueous work-up. The product can then be isolated and purified using techniques such as column chromatography.[1]

Quantitative Data: Amide Coupling Reactions

| Amine Substrate | Coupling Reagent | Base | Solvent | Temp. | Yield | Citation |

| Boc-piperidine-4-amine | EDC/HOBt/DMAP | DIPEA | CH₃CN | 23°C | 91% | [6] |

| 4-amino-N-(4-methoxybenzyl)benzamide | HATU | DIPEA | DMF | 23°C | 38% | [6] |

| Hydroxyethylamine sulfonamide | EDC/HOBt/DMAP | DIPEA | CH₃CN | 23°C | 65% | [6] |

Reduction to Primary Alcohol

The carboxylic acid functional group can be reduced to a primary alcohol, yielding 1-Boc-3-(hydroxymethyl)pyrrolidine. This derivative is a crucial intermediate for synthesizing various bioactive molecules, including compounds targeting neurological disorders.[5] While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can directly reduce carboxylic acids, the reaction is often performed on the corresponding ester for better selectivity and milder conditions.[9][10][11]

Transformation: Carboxylic Acid to Alcohol

The diagram below outlines the two-step and direct pathways for the reduction.

Caption: Synthetic routes for the reduction of the carboxylic acid.

Experimental Protocol: Reduction via Ester Intermediate

The following protocol is based on the synthesis of the corresponding alcohol from the methyl ester, which can be formed from the carboxylic acid.

-

Esterification (Not Detailed): First, convert this compound to its methyl ester using standard conditions (e.g., methanol with a catalytic amount of acid).

-

Reduction Setup: In a reaction vessel, dissolve methyl 1-Boc-pyrrolidine-3-carboxylate in a suitable solvent like tetrahydrofuran (THF).

-

Reducing Agent: In a separate flask, prepare a solution of sodium borohydride in water.[12]

-

Reaction: Slowly add the sodium borohydride solution to the ester solution. The reaction may require heating under reflux for several hours to proceed to completion.[12]

-

Boc Protection (if starting from un-protected pyrrolidine): If the starting material was 3-hydroxymethylpyrrolidine, the Boc group is added post-reduction by reacting with di-tert-butyl dicarbonate in the presence of a base like triethylamine.[13]

-

Quenching and Extraction: After the reaction is complete, cool the mixture and quench carefully with water. Extract the product into an organic solvent (e.g., chloroform).[12][13]

-

Purification: Dry the organic phase, concentrate it under reduced pressure, and purify the resulting alcohol, for instance, by crystallization from petroleum ether.[12]

Quantitative Data: Synthesis of 1-Boc-3-(hydroxymethyl)pyrrolidine

| Starting Material | Key Reagents | Solvent | Yield | Citation |

| 3-pyrrolidine methanol | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | 95% | [13] |

| 4-chloro-3-hydroxy-butyronitrile | Sodium borohydride, Boron trifluoride etherate, Di-tert-butyl dicarbonate | Tetrahydrofuran | >85% | [12] |

Esterification

Esterification converts the carboxylic acid into an ester, which can serve as a final product or an intermediate for further transformations, such as reduction or amide coupling.[1] The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions.[14]

Experimental Protocol: Fischer Esterification

-

Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq) with an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Heating: Heat the mixture to reflux and maintain it for several hours. The reaction is an equilibrium, and driving off the water produced can increase the yield.

-

Neutralization: After cooling, carefully neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the ester product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the crude ester, which can be further purified if necessary.

Boc Group Deprotection

A key feature of this building block is the ability to remove the Boc protecting group, exposing the secondary amine for subsequent reactions. This deprotection is typically achieved under acidic conditions.[15]

Logical Flow of Boc Deprotection

Caption: Logical diagram of the Boc deprotection process.

Experimental Protocol: Deprotection with Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve the N-Boc protected compound in a suitable solvent like dichloromethane (DCM).

-

TFA Addition: At 0°C, add a solution of TFA in DCM (e.g., 20-50% TFA v/v).[16]

-

Reaction: Stir the solution at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.[15][16]

-

Removal of Volatiles: Monitor the reaction by TLC or LC-MS. Once complete, remove the solvent and excess TFA under reduced pressure.

-

Isolation: The deprotected amine is typically obtained as a TFA salt and can be used directly or neutralized with a base to yield the free amine.

Quantitative Data: Common Deprotection Conditions

| Acid Reagent | Solvent | Temperature | Typical Time | Citation |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to RT | 1-3 hours | [16] |

| 4M Hydrochloric Acid (HCl) | Dioxane | Room Temperature | 1-4 hours | [15][16] |

References

- 1. benchchem.com [benchchem.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 59378-75-5 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.dk [fishersci.dk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Reduction of carboxylic acids to alcohols [quimicaorganica.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 13. 1-Boc-3-hydroxymethylpyrrolidine | 114214-69-6 [chemicalbook.com]

- 14. youtube.com [youtube.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. reddit.com [reddit.com]

CAS number and molecular weight of 1-Boc-pyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Boc-pyrrolidine-3-carboxylic acid, a heterocyclic compound widely utilized as a building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, and stereoisomeric forms, and provides a representative synthetic workflow.

Physicochemical Properties

This compound is a proline derivative protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is common in peptide synthesis and the construction of complex organic molecules. The compound exists as a racemic mixture and as individual (R) and (S) enantiomers, each with distinct properties and applications.

| Property | Value | Citations |

| Molecular Formula | C10H17NO4 | [1][2] |

| Molecular Weight | 215.25 g/mol | [1][3][4] |

| CAS Number | 59378-75-5 (racemate) | [1][2][3][5][6] |

| 72925-16-7 ((R)-enantiomer) | ||

| 140148-70-5 ((S)-enantiomer) | [4] | |

| Appearance | Powder | |

| Melting Point | 133-138 °C (racemate) | [3] |

| 138-143 °C ((R)-enantiomer) | ||

| 140-145 °C ((S)-enantiomer) |

Synthetic Workflow

The synthesis of this compound is a fundamental process for its application as a versatile building block. The following diagram illustrates a common synthetic route.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Boc Protection of Pyrrolidine-3-carboxylic acid

This protocol describes a general procedure for the synthesis of this compound from pyrrolidine-3-carboxylic acid.

Materials:

-

Pyrrolidine-3-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve pyrrolidine-3-carboxylic acid in an aqueous solution of sodium hydroxide.

-

Reaction Mixture: Add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.

-

Reaction Conditions: Stir the mixture vigorously at room temperature for 12-24 hours.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of approximately 2-3 with cold 1N HCl.

-

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Logical Relationship: Application in Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its bifunctional nature, possessing a protected amine and a carboxylic acid, allows for selective chemical modifications.

Caption: Role as a synthetic intermediate.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 59378-75-5 [chemicalbook.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Notes: Incorporation of 1-Boc-pyrrolidine-3-carboxylic acid in Solid-Phase Peptide Synthesis

Introduction

1-Boc-pyrrolidine-3-carboxylic acid is a non-canonical, cyclic amino acid that serves as a constrained proline analog. Its incorporation into peptide sequences is a key strategy in peptidomimetic design to introduce conformational rigidity.[1][][3] This rigidity can lock the peptide backbone into a bioactive conformation, potentially enhancing biological activity, metabolic stability against proteases, and receptor selectivity.[1][4] These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classical and effective method for SPPS.[5] It involves the use of the acid-labile Boc group for temporary Nα-amino protection and more stable, benzyl-based protecting groups for side chains, which are typically removed during the final cleavage step with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6][7]

Core Principles and Considerations

The incorporation of this compound follows the standard iterative cycle of Boc-SPPS: Nα-Boc deprotection, neutralization, and coupling.[6][8] However, as a secondary amine and a non-natural amino acid, certain challenges like steric hindrance may arise.[9]

Key Considerations:

-

Steric Hindrance: As a proline analog, the secondary amine of this compound can exhibit slower coupling kinetics compared to primary amines. To overcome this, stronger coupling reagents or extended reaction times may be necessary.[9]

-